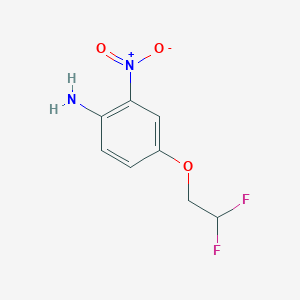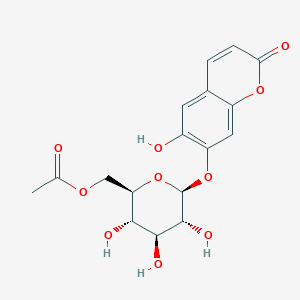
Prionanthoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prionanthoside is a natural product used in research related to life sciencesThe compound has the molecular formula C17H18O10 and a molecular weight of 382.32 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Prionanthoside involves several steps, typically starting from naturally occurring precursors. The exact synthetic route can vary, but it generally includes the following steps:
Extraction: The initial step involves extracting the natural precursor from plant sources.
Purification: The extracted compound is then purified using chromatographic techniques.
Chemical Modification: The purified compound undergoes chemical modifications, such as glycosylation, to form this compound.
Industrial Production Methods: Industrial production of this compound is less common due to its natural origin. advancements in biotechnology and synthetic biology may enable large-scale production through microbial fermentation and enzymatic synthesis.
化学反应分析
Types of Reactions: Prionanthoside can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Prionanthoside has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Investigated for its potential role in cellular signaling and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
作用机制
The mechanism of action of Prionanthoside involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Enzyme Inhibition: this compound may inhibit certain enzymes involved in metabolic pathways.
Receptor Binding: The compound may bind to specific receptors, modulating cellular signaling.
Gene Expression: this compound may influence gene expression, leading to changes in protein synthesis and cellular function
相似化合物的比较
Prionanthoside can be compared with other glycosides and natural products, such as:
Quercetin: A flavonoid glycoside with antioxidant properties.
Rutin: Another glycoside known for its anti-inflammatory effects.
Kaempferol: A flavonoid with potential anticancer properties.
Uniqueness: this compound is unique due to its specific molecular structure and the presence of multiple hydroxyl groups, which contribute to its diverse biological activities. Its natural origin and potential therapeutic applications make it a valuable compound for research and development .
属性
分子式 |
C17H18O10 |
|---|---|
分子量 |
382.3 g/mol |
IUPAC 名称 |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(6-hydroxy-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H18O10/c1-7(18)24-6-12-14(21)15(22)16(23)17(27-12)26-11-5-10-8(4-9(11)19)2-3-13(20)25-10/h2-5,12,14-17,19,21-23H,6H2,1H3/t12-,14-,15+,16-,17-/m1/s1 |
InChI 键 |
HUYSUIPBOBFBTQ-USACIQFYSA-N |
手性 SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C3C=CC(=O)OC3=C2)O)O)O)O |
规范 SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C3C=CC(=O)OC3=C2)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis(3,4-methylenedioxy-6-[(3S,4R)-4-(4-fluorophenyl)piperidine-3-ylmethoxy]methane DiHydrochloride; 3,3'-[Methylenebis(1,3-benzodioxole-6,5-diyloxymethylene)]bis [4-(4-fluorophenyl)piperidine DiHydrochloride; Paroxetine EP Impurity F](/img/structure/B13433167.png)
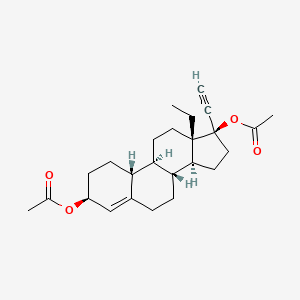
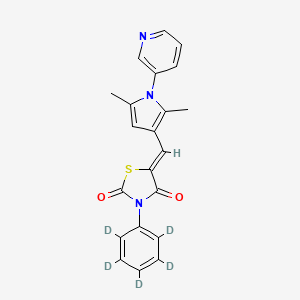
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13433176.png)

![N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N'-methylmethanimidamide](/img/structure/B13433184.png)

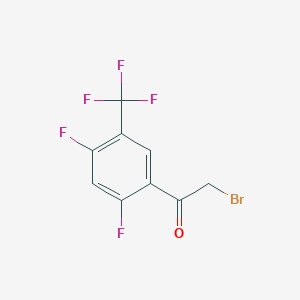

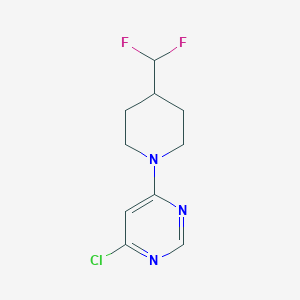
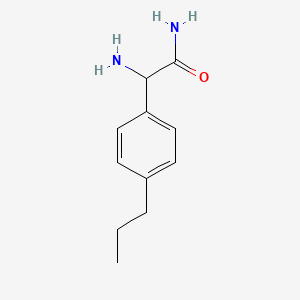
![N,2,3-trimethyl-N-[2-(4-methyl-3-sulfamoylanilino)pyrimidin-4-yl]indazol-6-amine oxide](/img/structure/B13433226.png)

